molecular formula C10H11N3O2 B8075804 Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate

Cat. No.: B8075804
M. Wt: 205.21 g/mol
InChI Key: RGLJDWXWFNVUMG-UHFFFAOYSA-N
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Description

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s unique framework makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound. This intermediate then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde, forming an olefin intermediate through a Knoevenagel reaction .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and energy consumption. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully or partially hydrogenated compounds .

Scientific Research Applications

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate is unique due to its specific imidazo[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications .

Properties

IUPAC Name

methyl 3-imidazo[1,2-a]pyrimidin-2-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-15-9(14)4-3-8-7-13-6-2-5-11-10(13)12-8/h2,5-7H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLJDWXWFNVUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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